TNBT Diformazan
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Overview
Description
TNBT Diformazan: is a chemical compound known for its intense color and its use in various biochemical assays. It is derived from the reduction of nitro-blue tetrazolium (NBT) and is often used as a histochemical marker. The compound is characterized by its deep yellow-red color and is commonly used in biological and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TNBT Diformazan typically involves the reduction of nitro-blue tetrazolium (NBT) in the presence of reducing agents such as NADPH. The reaction conditions often include the use of aldehyde-treated tissues, where the catalytic activity of nitric oxide synthase (NOS) promotes the reduction of NBT to diformazan .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: TNBT Diformazan primarily undergoes reduction reactions. The reduction of NBT to this compound is facilitated by the presence of reducing agents such as NADPH and S-nitrosothiols .
Common Reagents and Conditions:
Reducing Agents: NADPH, S-nitrosothiols
Reaction Conditions: Presence of nitric oxide synthase (NOS), aldehyde-treated tissues
Major Products: The major product of the reduction of NBT is this compound, which is characterized by its deep yellow-red color .
Scientific Research Applications
Chemistry: TNBT Diformazan is used as a chromogenic agent in various chemical assays due to its intense color. It is also used in the study of redox reactions and the behavior of reducing agents .
Biology: In biological research, this compound is used as a histochemical marker to detect the presence of nitric oxide synthase (NOS) in tissues. It is also used in cell viability assays and to study the distribution of S-nitrosothiols in biological tissues .
Medicine: this compound is used in medical research to study the effects of nitric oxide and related compounds in various physiological and pathological processes .
Industry: In industrial applications, this compound is used in the production of dyes and pigments due to its intense color. It is also used in the development of diagnostic assays and biochemical tests .
Mechanism of Action
The mechanism of action of TNBT Diformazan involves its reduction from nitro-blue tetrazolium (NBT) in the presence of reducing agents such as NADPH and S-nitrosothiols. The catalytic activity of nitric oxide synthase (NOS) promotes the reduction of NBT to diformazan, which is then visualized as a deep yellow-red color in histochemical assays .
Comparison with Similar Compounds
Nitro-blue tetrazolium (NBT): The precursor to TNBT Diformazan, used in similar biochemical assays.
Tetranitroblue tetrazolium (TNBT): Another tetrazolium compound used in histochemical staining.
Uniqueness: this compound is unique due to its intense color and its specific use in detecting nitric oxide synthase (NOS) activity in biological tissues. Its ability to form a deep yellow-red color upon reduction makes it a valuable tool in various biochemical and histochemical assays .
Biological Activity
TNBT Diformazan, chemically known as 1,2-bis(4-nitrophenyl)-2-(4-nitrophenyl)hydrazine, is a significant compound in biochemical research, particularly noted for its role as a histochemical marker for nitric oxide synthase (NOS) activity. This article delves into the biological activity of this compound, highlighting its synthesis, applications, and the underlying mechanisms that contribute to its biological significance.
This compound is derived from the reduction of nitro-blue tetrazolium (NBT), a process catalyzed by various biological systems, including NOS. The general reaction can be summarized as follows:
This transformation is crucial in histochemistry, where this compound precipitates as an insoluble product that can be visualized under microscopy. The synthesis typically involves the addition of S-nitrosothiols to solutions containing NBT and NADPH, leading to rapid formation of diformazan in both the presence and absence of paraformaldehyde .
Biological Activity
The primary biological activity of this compound is linked to its role in oxidative stress and nitric oxide signaling pathways. It serves as a marker for the presence of NOS activity in tissues, which is vital for understanding various physiological and pathological processes.
- Nitric Oxide Synthase Activity : this compound formation is closely associated with NOS activity. Studies indicate that the catalytic action of NOS promotes NADPH-dependent reduction of NBT to diformazan. However, alternative hypotheses suggest that other NO-containing factors may also facilitate this reaction .
- Interaction with S-Nitrosothiols : Research shows that S-nitrosothiols can modify both NBT and TNBT, altering their reduction potential. This interaction enhances the ability of NADPH to reduce NBT to diformazan, emphasizing the compound's role in cellular signaling pathways .
Applications
This compound has diverse applications across various fields:
- Histochemistry : As a histochemical marker for NOS, this compound allows for visual detection of nitric oxide production in tissue samples.
- Biochemical Assays : It is utilized in assays measuring enzyme activity related to nitric oxide production, providing insights into oxidative stress responses.
- Research on Nitric Oxide Signaling : The compound aids in studying the implications of nitric oxide in various biological processes, including vascular regulation and neurotransmission.
Case Studies
Several studies have demonstrated the effectiveness of this compound in various experimental setups:
- Detection of Nitric Oxide Production : A study utilized this compound to visualize nitric oxide production in neuronal tissues. The results indicated a strong correlation between NOS activity and diformazan formation, validating its use as a reliable marker .
- Oxidative Stress Research : In another case study focusing on oxidative stress, researchers employed this compound to assess the impact of different antioxidants on nitric oxide levels in cultured cells. The findings revealed significant reductions in diformazan formation when antioxidants were administered, suggesting protective effects against oxidative damage .
Data Summary
The following table summarizes key findings related to this compound's biological activity:
Properties
CAS No. |
19333-63-2 |
---|---|
Molecular Formula |
C40H30N12O10 |
Molecular Weight |
838.7 g/mol |
IUPAC Name |
N-[2-methoxy-4-[3-methoxy-4-[[(E)-N-(4-nitroanilino)-C-(4-nitrophenyl)carbonimidoyl]diazenyl]phenyl]phenyl]imino-4-nitro-N'-(4-nitroanilino)benzenecarboximidamide |
InChI |
InChI=1S/C40H30N12O10/c1-61-37-23-27(7-21-35(37)43-47-39(25-3-13-31(14-4-25)49(53)54)45-41-29-9-17-33(18-10-29)51(57)58)28-8-22-36(38(24-28)62-2)44-48-40(26-5-15-32(16-6-26)50(55)56)46-42-30-11-19-34(20-12-30)52(59)60/h3-24,41-42H,1-2H3/b45-39+,46-40+,47-43?,48-44? |
InChI Key |
SDKSRZQMARNUEW-SAORWRKWSA-N |
SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC(=NNC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-])OC)N=NC(=NNC5=CC=C(C=C5)[N+](=O)[O-])C6=CC=C(C=C6)[N+](=O)[O-] |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=N/C(=N/NC3=CC=C(C=C3)[N+](=O)[O-])/C4=CC=C(C=C4)[N+](=O)[O-])OC)N=N/C(=N/NC5=CC=C(C=C5)[N+](=O)[O-])/C6=CC=C(C=C6)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC(=NNC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-])OC)N=NC(=NNC5=CC=C(C=C5)[N+](=O)[O-])C6=CC=C(C=C6)[N+](=O)[O-] |
Origin of Product |
United States |
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